N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2S/c29-20(24-17-9-5-2-6-10-17)15-31-21-12-11-18-25-26-19(28(18)27-21)13-14-23-22(30)16-7-3-1-4-8-16/h1,3-4,7-8,11-12,17H,2,5-6,9-10,13-15H2,(H,23,30)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINLCIUUSPNOBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyridazine core with a cyclohexylamino group and a thioether linkage, which are critical for its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures often act as inhibitors of various kinases involved in cancer progression, particularly c-Met kinase. Inhibition of c-Met can lead to reduced cell proliferation and increased apoptosis in cancer cell lines.
In Vitro Studies
A study evaluating related triazolo-pyridazine derivatives showed significant cytotoxic effects against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
These findings suggest that the compound may exhibit similar properties due to structural similarities .
Case Studies
- Cytotoxicity Against Cancer Cells : In a comparative study on triazolo-pyridazine derivatives, this compound was tested alongside other derivatives for its ability to inhibit c-Met kinase and induce apoptosis in cancer cells. The results indicated that compounds with the thioether moiety had enhanced cytotoxicity compared to those without .
- Mechanistic Insights : Additional research highlighted that the compound could induce late apoptosis in A549 cells and cause cell cycle arrest at the G0/G1 phase. This mechanism is crucial for developing therapeutic strategies targeting cancer cells .
Pharmacokinetics and Drug-Likeness
While specific pharmacokinetic data for this compound is limited, studies on related compounds suggest favorable absorption and distribution characteristics. The lipophilicity of similar derivatives has been linked to their bioavailability and efficacy .
Scientific Research Applications
Anti-neoplastic Activity
Research indicates that compounds similar to N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide exhibit anti-cancer properties. A patent outlines the use of triazolopyridazine derivatives in anti-neoplastic therapies, highlighting their potential to inhibit tumor growth and induce apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that enhance its potency and selectivity against various cancer types. SAR studies have demonstrated that alterations in the benzamide moiety can significantly affect biological activity and binding affinity to target proteins .
Case Studies
Comparison with Similar Compounds
Key Structural Differences :
- Core Heterocycle : The target compound features a triazolo[4,3-b ]pyridazine core, whereas patent analogs use triazolo[4,3-a ]pyridine/pyridazine. This positional isomerism may alter binding affinity to biological targets.
- Substituents: The patent compounds include fluorine and methoxy groups on the benzamide ring, which enhance electronic properties and metabolic stability.
- Side Chain : The cyclohexyl group in the target compound is directly attached via a thioether bond, differing from the ethoxy linkage in patent analogs. This may influence conformational flexibility and pharmacokinetics.
Toxicity Considerations
Heterocyclic amines (HCAs) like IQ (2-amino-3-methylimidazo[4,5-f]quinoline) are known for carcinogenic risks (classified as Group 2A by IARC) due to metabolic activation into DNA-reactive species . However, the target compound’s triazolo-pyridazine scaffold differs significantly from HCAs, as it lacks the aromatic amine groups critical for genotoxicity. This structural distinction suggests a safer profile, though in vitro toxicology studies are necessary for confirmation.
Data Tables
Table 1. Structural and Functional Comparison
Research Findings and Implications
- Activity Prediction : The patent analogs demonstrate kinase inhibitory activity, suggesting the target compound may share similar mechanisms due to structural homology .
- Metabolic Stability: The cyclohexylamino-thioether group in the target compound may enhance metabolic stability compared to alkoxy-linked analogs, reducing hepatic clearance.
- Knowledge Gaps: Absence of explicit IC₅₀ or in vivo data for the target compound necessitates further pharmacological profiling.
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the [1,2,4]triazolo[4,3-b]pyridazine core. Key steps include:
- Thioether linkage formation : Reacting a thiol-containing intermediate (e.g., 2-(cyclohexylamino)-2-oxoethyl thiol) with a halogenated triazolopyridazine derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide coupling : Using reagents like EDCI/HOBt to attach the benzamide group to the ethylamine side chain .
Optimization strategies:
Q. How is the structural integrity of this compound confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopic validation :
- Crystallographic analysis : X-ray diffraction (e.g., single-crystal XRD) resolves bond angles and stereochemistry, particularly for the triazolopyridazine core and thioether linkage .
Advanced Research Questions
Q. What strategies can address low yields during the cyclization step in synthesizing the [1,2,4]triazolo[4,3-b]pyridazine core?
Methodological Answer: Low yields often stem from incomplete cyclization or competing side reactions. Solutions include:
- Reagent stoichiometry : Adjusting molar ratios of hydrazine derivatives to carbonyl precursors (e.g., 1.2:1) to drive cyclization .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 12 hrs conventional) and improves purity .
- Acid catalysis : Using H₂SO₄ or PPA (polyphosphoric acid) to stabilize intermediates during cyclization .
Q. How can researchers resolve contradictions in spectral data when characterizing thioether-containing analogs of this compound?
Methodological Answer: Contradictions (e.g., unexpected NMR shifts or IR bands) may arise from dynamic conformational changes or impurities. Mitigation steps:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish overlapping signals (e.g., cyclohexyl vs. ethyl protons) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) to rule out byproducts .
- Temperature-dependent NMR : Conduct experiments at variable temps (e.g., 25°C vs. 60°C) to identify rotameric equilibria affecting thioether conformation .
Q. What in silico and in vitro approaches are appropriate for elucidating the structure-activity relationships (SAR) of the cyclohexylamino and benzamide moieties?
Methodological Answer:
- In silico methods :
- Molecular docking : Screens binding affinity to target proteins (e.g., kinases) using software like AutoDock Vina. The cyclohexyl group’s hydrophobicity may enhance pocket interactions .
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity data .
- In vitro assays :
Q. What experimental designs are effective for evaluating the metabolic stability of the thioether linkage under physiological conditions?
Methodological Answer:
- Microsomal stability assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. The thioether’s oxidation to sulfoxide/sulfone is a key metabolic pathway .
- Isotope labeling : Use ³⁴S-labeled thioether to track metabolic fate in vivo .
- pH-dependent stability studies : Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess hydrolytic susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
